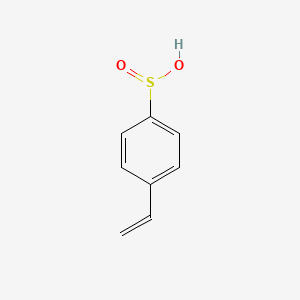
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and an oxan-4-yl group attached to the nitrogen at the 2nd position of the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine typically involves the following steps:
Methoxylation: The methoxy group at the 7th position can be introduced using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor, used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, used for the treatment of non-small cell lung cancer.
Uniqueness
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives . Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H16BrN3O2 |
|---|---|
Peso molecular |
338.20 g/mol |
Nombre IUPAC |
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine |
InChI |
InChI=1S/C14H16BrN3O2/c1-19-13-7-12-9(6-11(13)15)8-16-14(18-12)17-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3,(H,16,17,18) |
Clave InChI |
KXCFEDCRYBIGPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=NC(=NC2=C1)NC3CCOCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)




![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
